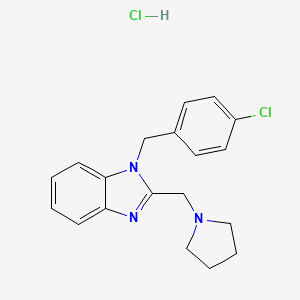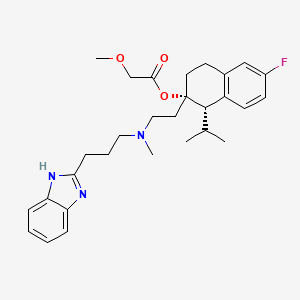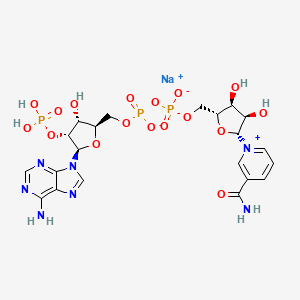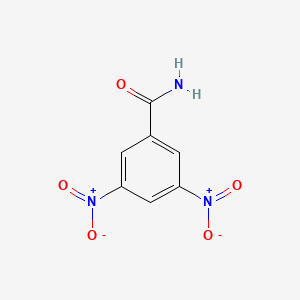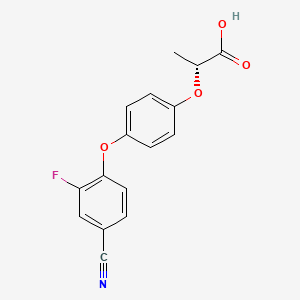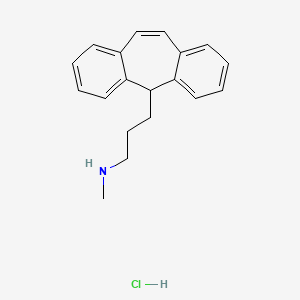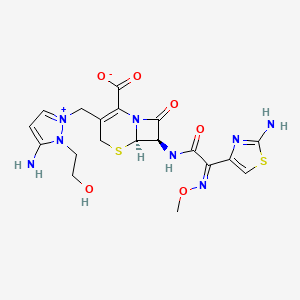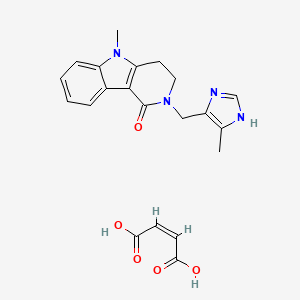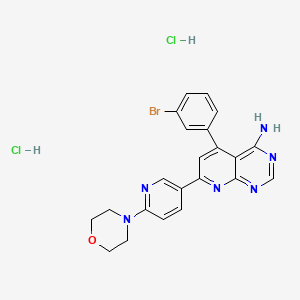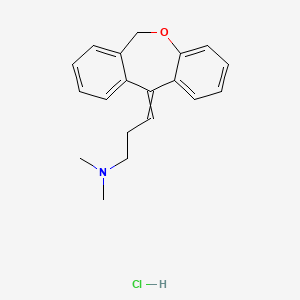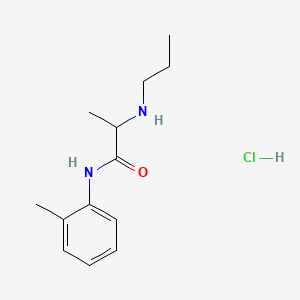
Chlorhydrate de prilocaïne
Vue d'ensemble
Description
- Sous sa forme injectable (nom commercial Citanest ), la prilocaïne est couramment utilisée en odontologie .
- Elle est également combinée avec de la lidocaïne sous forme de préparation topique pour l'anesthésie cutanée (connue sous le nom de lidocaïne/prilocaïne ou EMLA ).
- La prilocaïne a une faible toxicité cardiaque , ce qui la rend adaptée à l'anesthésie régionale intraveineuse (IVRA) .
Prilocaïne: est un anesthésique local de type amino-amide. Il a été préparé pour la première fois par Claes Tegner et Nils Löfgren.
Applications De Recherche Scientifique
- Prilocaine finds applications in:
Dentistry: For infiltration anesthesia.
Medicine: As a local anesthetic.
Research: Investigating pain management and anesthesia.
Mécanisme D'action
Target of Action
Prilocaine hydrochloride primarily targets the sodium channel protein type 5 subunit alpha . This protein is a voltage-gated sodium ion channel found on the neuronal cell membrane . It plays a crucial role in the initiation and propagation of action potentials in neurons .
Mode of Action
Prilocaine hydrochloride acts by binding to the intracellular surface of sodium channels, thereby blocking the influx of sodium ions into the neuron . This action prevents the depolarization necessary for action potential propagation and subsequent nerve function . The block at the sodium channel is reversible. When the drug diffuses away from the neuron, sodium channel function is restored, and nerve propagation returns .
Biochemical Pathways
The primary biochemical pathway affected by prilocaine hydrochloride is the sodium ion transport across neuronal membranes . By inhibiting this process, prilocaine hydrochloride disrupts the propagation of action potentials along nerves, leading to a local anesthetic effect .
Pharmacokinetics
Prilocaine hydrochloride has a distribution half-life of 5 minutes and an elimination half-life of 1.6 hours . It is primarily metabolized in the liver and to a lesser extent in the kidneys . Less than 5% of the drug is excreted as unchanged prilocaine . Prilocaine hydrochloride has the highest clearance among amino-amide anaesthetics, reducing the risk of systemic toxicity .
Result of Action
The primary result of prilocaine hydrochloride’s action is the numbing of the area where the anesthetic is applied . By blocking the transmission of pain signals along nerves, prilocaine hydrochloride effectively provides local anesthesia .
Action Environment
The environmental risk of prilocaine hydrochloride is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 4.74 x 10-5 . The effectiveness of prilocaine hydrochloride can be influenced by various factors, including the patient’s physical condition, the intensity of the anesthesia needed, and the duration of the anesthesia required .
Méthodes De Préparation
Synthèse: La prilocaïne peut être synthétisée en plusieurs étapes
Analyse Des Réactions Chimiques
- La prilocaïne subit diverses réactions, notamment l'oxydation , la réduction et la substitution .
- Les réactifs et les conditions courants sont spécifiques à chaque type de réaction.
- Les principaux produits formés dépendent de la voie réactionnelle spécifique.
Applications de la recherche scientifique
- La prilocaïne trouve des applications dans :
Odontologie: Pour l'anesthésie par infiltration.
Médecine: En tant qu'anesthésique local.
Recherche: Étude de la gestion de la douleur et de l'anesthésie.
Mécanisme d'action
- La prilocaïne exerce ses effets en bloquant les canaux sodiques des fibres nerveuses.
- Cela empêche la transmission des signaux de douleur par les impulsions nerveuses.
- Les cibles moléculaires comprennent les canaux sodiques voltage-dépendants.
Comparaison Avec Des Composés Similaires
- La prilocaïne est unique en raison de sa faible toxicité cardiaque et de son aptitude à l'IVRA.
- Des composés similaires comprennent la lidocaïne , la bupivacaïne et la ropivacaïne .
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPJNTKRKALCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2031956 | |
| Record name | Prilocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1786-81-8 | |
| Record name | Prilocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prilocaine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prilocaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prilocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prilocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRILOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJW015BAPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Prilocaine Hydrochloride exert its anesthetic effect?
A1: Prilocaine Hydrochloride is an amino-amide type local anesthetic that works by binding to voltage-gated sodium ion channels located in neuronal membranes. [] This binding prevents sodium ion permeability, stabilizing the neuronal membrane, and inhibiting depolarization. [] The result is a reversible blockage of nerve impulse generation and propagation along nerve fibers, ultimately leading to a temporary loss of sensation. []
Q2: What is the role of Prilocaine Hydrochloride in transdermal drug delivery systems?
A2: Research indicates that Poly aryl ether dendron derivatives, like the one studied in conjunction with Prilocaine Hydrochloride (D1), can self-assemble to form gels. [] These gels create a fibrous network capable of entrapping hydrophilic molecules for controlled release. [] Specifically, the D1 gel demonstrated the ability to entrap Prilocaine Hydrochloride, potentially paving the way for its use in transdermal applications. []
Q3: How does the concentration of a Prilocaine Hydrochloride-containing gel affect its drug release kinetics?
A3: In vitro studies using a Poly aryl ether dendron-based gel showed that the release rate of Prilocaine Hydrochloride is inversely proportional to the gelator weight percentage. [] This means that higher gelator concentrations result in slower drug release. [] The release profiles, when fitted with the Peppas-Korsmeyer model, suggest a non-Fickian diffusion mechanism for Prilocaine Hydrochloride. []
Q4: What is the significance of saddle block anesthesia with Prilocaine Hydrochloride in MRI/US-TPB procedures?
A4: Transperineal MRI/US fusion-guided prostate biopsy (MRI/US-TPB) is often associated with patient discomfort. [] Saddle block anesthesia, using 20 mg of Prilocaine Hydrochloride 2% hyperbaric solution, has been investigated as a method for improving patient comfort during these procedures. [] The research suggests that this approach, especially when combined with intravenous fentanyl, offers a favorable analgesic profile and a low incidence of anesthesia-related complications. []
Q5: Does the use of Prilocaine Hydrochloride for episiotomy during vaginal delivery impact neonatal bilirubin levels?
A5: Research comparing neonatal bilirubin levels in infants whose mothers received Prilocaine Hydrochloride for episiotomy during vaginal delivery with those who did not receive anesthesia showed no significant difference. [, ] This suggests that the use of Prilocaine Hydrochloride for this purpose does not appear to contribute to neonatal hyperbilirubinemia. [, ]
Q6: Can Prilocaine Hydrochloride protect against the harmful effects of ionizing radiation?
A6: Studies using zebrafish models indicate potential radioprotective properties of Prilocaine Hydrochloride. [] At specific concentrations, Prilocaine Hydrochloride demonstrated a protective effect against radiation-induced pericardial edema and microphthalmia. [] Furthermore, it enhanced survival rates in irradiated zebrafish, suggesting potential as a radioprotective agent. []
Q7: What are the potential mechanisms behind Prilocaine Hydrochloride’s radioprotective effects?
A7: The radioprotective effect of Prilocaine Hydrochloride may be attributed to its ability to scavenge free radicals, particularly hydroxyl radicals, generated by ionizing radiation. [] Additionally, Prilocaine Hydrochloride exhibited a capacity to increase erythropoiesis in zebrafish embryos, suggesting a potential role in stimulating hematopoietic stem cell (HSC) function, which is crucial for mitigating radiation-induced damage. []
Q8: Has Prilocaine Hydrochloride shown efficacy in treating lateral epicondylitis?
A9: A randomized controlled study examined the effectiveness of autologous blood injections mixed with Prilocaine Hydrochloride for treating lateral epicondylitis. [] Although both autologous blood injections and corticosteroid injections provided significant improvements in pain, function, and grip strength, the autologous blood injection group, which included Prilocaine Hydrochloride, demonstrated more sustained and ultimately superior outcomes over the follow-up period. []
Q9: What is the role of Prilocaine Hydrochloride in managing pain after carpal tunnel release surgery?
A10: A study investigated the use of buffered Prilocaine Hydrochloride versus plain Prilocaine Hydrochloride for postoperative pain management after carpal tunnel release surgery. [] Results showed that the buffered solution, where Prilocaine Hydrochloride is alkalinized, provided significantly longer pain relief and reduced the need for additional analgesics. [] This suggests that alkalinizing Prilocaine Hydrochloride can enhance its analgesic effect in this clinical setting. []
Q10: Can Prilocaine Hydrochloride be formulated into microparticles for sustained drug delivery?
A11: Research demonstrated that microparticles of poly (lactic-co-glycolic acid) (PLGA) can effectively encapsulate Prilocaine Hydrochloride. [] This encapsulation allows for a controlled release of the anesthetic, potentially extending its duration of action and reducing the frequency of administration. [] This approach holds promise for improving pain management strategies by providing sustained therapeutic levels of Prilocaine Hydrochloride. []
Q11: What are the implications of Prilocaine Hydrochloride use for epidural analgesia in obstetrics?
A12: Studies investigating the use of Prilocaine Hydrochloride for epidural analgesia during labor and delivery have shown that it readily crosses the placenta, resulting in detectable levels in both maternal and fetal blood shortly after administration. [] While methemoglobinemia was observed as a side effect, no significant neonatal depression or adverse effects on fetal acid-base balance were reported. [] Intravenous administration of methylene blue to the mother effectively reduced methemoglobinemia in both mother and fetus. []
Q12: What is known about the potential for recipient site necrosis after hair transplantation procedures involving Prilocaine Hydrochloride?
A13: A case report documented recipient site necrosis following a hair transplantation using the follicular unit extraction (FUE) technique where tumescent infiltration with adrenaline was administered after ring block anesthesia with Prilocaine Hydrochloride and adrenaline. [] While the exact cause of the necrosis was not definitively determined, the authors suggested a potential link to the vasoconstrictive effects of adrenaline used in the tumescent solution. []
Q13: Can Prilocaine Hydrochloride induce allergic contact dermatitis?
A15: A case report described allergic contact dermatitis in a patient using EMLA® cream, a topical anesthetic containing Prilocaine Hydrochloride and Lidocaine. [] Patch testing confirmed an allergy to Prilocaine Hydrochloride. [] This highlights the potential for allergic reactions to Prilocaine Hydrochloride, even when administered topically. []
Q14: Is Prilocaine Hydrochloride effective for pain relief in Tietze syndrome?
A16: A retrospective study evaluated the effectiveness of local injections containing Triamcinolone and Prilocaine Hydrochloride in patients with Tietze syndrome. [] The results demonstrated significant pain reduction and high patient satisfaction rates following the injections. [] This suggests that this combined approach can be a valuable treatment option for managing pain associated with Tietze syndrome. []
Q15: How does Prilocaine Hydrochloride compare to Lidocaine and Mepivacaine in terms of its effect on gingival fibroblasts?
A17: In vitro studies compared the effects of Prilocaine Hydrochloride, Lidocaine, and Mepivacaine on rat gingival fibroblasts. [] The results indicated that Prilocaine Hydrochloride induced cell rounding and detachment from the substrate at lower concentrations and faster rates compared to Lidocaine and Mepivacaine. [] This suggests that Prilocaine Hydrochloride may have a higher potential for toxicity to fibroblasts, which could have clinical implications. []
Q16: Can Prilocaine Hydrochloride be incorporated into a mucoadhesive patch for needle-free dental anesthesia?
A18: Research explored the development and clinical efficacy of mucoadhesive patches containing a combination of Lidocaine and Prilocaine Hydrochloride for needle-free anesthesia in dentistry. [] The patches demonstrated promising results, providing sufficient anesthesia for various dental procedures in a significant portion of patients without the need for conventional injections. []
Q17: What are the safety considerations of using Prilocaine Hydrochloride for epidural anesthesia in patients with chronic renal insufficiency?
A19: Studies examining epidural anesthesia in patients with chronic renal insufficiency (CRI) found that standard doses of local anesthetics, including Prilocaine Hydrochloride, may lead to inadequate sensory and motor block compared to patients without CRI. [] This difference is likely attributed to altered pharmacokinetics in CRI patients. [] Adjustments to dosage or the use of adjuvants might be necessary to achieve optimal anesthetic effects in this patient population. []
Q18: What are the potential neurological effects of methylene blue, an antidote for Prilocaine Hydrochloride-induced methemoglobinemia, when administered epidurally?
A20: While Methylene Blue is used to treat methemoglobinemia, a potential side effect of Prilocaine Hydrochloride, research in cats indicated that epidural administration of Methylene Blue can have severe neurotoxic effects, leading to paraplegia and significant damage to the spinal cord. [] Therefore, extreme caution should be exercised when considering Methylene Blue for epidural use in humans. []
Q19: Can Prilocaine Hydrochloride be alkalinized to improve its efficacy for intravenous regional anesthesia?
A21: A study involving patients undergoing hand surgery under intravenous regional anesthesia found that alkalinizing Prilocaine Hydrochloride with sodium bicarbonate significantly reduced pain during injection, surgery, and after tourniquet release compared to using plain Prilocaine Hydrochloride. [] This suggests that alkalinization can enhance the onset and efficacy of Prilocaine Hydrochloride in this specific anesthetic technique. []
Q20: Can Prilocaine Hydrochloride be formulated in a pH-sensitive in situ gelling system for periodontal anesthesia?
A22: Researchers explored a novel approach to periodontal anesthesia using a pH-mediated in situ gelling system containing Prilocaine Hydrochloride, Chitosan, and Hydroxypropylmethylcellulose. [] The gel demonstrated desirable properties such as gelation near physiological pH, suitable viscosity, and prolonged drug release, indicating potential for providing long-lasting anesthetic effects in periodontal procedures. []
Q21: Can a “no-touch” vaginoscopic approach using Prilocaine Hydrochloride improve patient comfort during outpatient hysteroscopy?
A24: Research compared a “no-touch” vaginoscopic approach for outpatient hysteroscopy to the traditional method involving intracervical Prilocaine Hydrochloride injection. [] The “no-touch” method, utilizing a vaginoscope for initial cervical visualization and omitting the speculum and tenaculum, resulted in significantly lower pain scores during the initial stages of the procedure compared to the traditional approach. []
Q22: Is the current practice of administering Prilocaine Hydrochloride only when indicated by pain during outpatient hysteroscopy appropriate?
A25: An observational study assessed patient acceptability of outpatient hysteroscopy using Prilocaine Hydrochloride as needed for pain management. [] The study concluded that administering Prilocaine Hydrochloride only when pain was experienced was inadequate, as pain significantly impacted patient satisfaction and preference for general anesthesia. [] This highlights the need for a more proactive approach to pain management during outpatient hysteroscopy, potentially involving routine administration of analgesia. []
Q23: Is there evidence of complete clinical recovery in animals with histologically confirmed chronic grass sickness despite the disease's typically fatal prognosis?
A26: A case study reported the complete clinical recovery of a pony diagnosed with chronic grass sickness based on clinical signs and histological confirmation from intestinal biopsies. [] This finding challenges the conventional understanding of chronic grass sickness as a uniformly fatal condition and suggests the possibility of survival and recovery under certain circumstances, though further research is needed to understand the factors influencing these outcomes. []
Q24: Can Prilocaine Hydrochloride administration lead to delayed-type hypersensitivity reactions?
A27: A case report documented a delayed-type hypersensitivity reaction in a patient following subcutaneous administration of Prilocaine Hydrochloride. [] This highlights the potential for Prilocaine Hydrochloride to elicit delayed hypersensitivity reactions, emphasizing the importance of careful patient history taking and consideration of alternative anesthetics for individuals with known sensitivities. []
Q25: Can intrapulpal injection of Prilocaine Hydrochloride for anesthesia during pulpotomy procedures negatively impact treatment outcomes?
A28: A clinical study evaluated the efficacy of pulpotomies performed under intrapulpal injection of Prilocaine Hydrochloride compared to traditional mandibular block anesthesia. [] The results showed no statistically significant difference in healing outcomes between the two groups, suggesting that intrapulpal injection of Prilocaine Hydrochloride is a viable anesthetic technique for pulpotomy procedures without compromising treatment success. []
Q26: Is Prilocaine Hydrochloride a suitable alternative to peribulbar anesthesia for Descemet membrane endothelial keratoplasty (DMEK) in patients where peribulbar anesthesia is contraindicated?
A29: A study compared topical anesthesia (TA), including the use of Lidocaine Hydrochloride and Oxybuprocaine, with peribulbar anesthesia (PBA) using Prilocaine Hydrochloride for DMEK surgery. [] While subjective pain levels were lower in the PBA group, the TA group still demonstrated acceptable pain scores and achieved comparable surgical outcomes. [] This suggests that TA, while potentially associated with slightly higher pain levels, can be a viable alternative for DMEK in selected patients where PBA is not feasible. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




